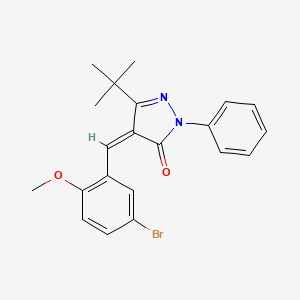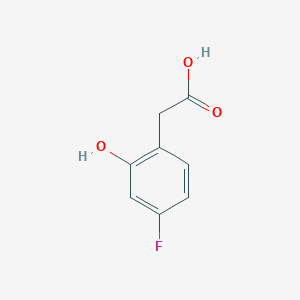![molecular formula C18H19FN6O2 B2584575 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-74-6](/img/structure/B2584575.png)
2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds have been the subject of extensive research due to their potential biomedical applications .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, such as the compound , has been systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches have been reported extensively from 2017 to 2021 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine-fused heterocycle at position 4 of the pyrazole ring . This structure is similar to the purine bases adenine and guanine, which has attracted the interest of medicinal chemists .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often start from a preformed pyrazole or pyridine . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 allows a wide range of possible combinations capable of addressing different biological activities .Aplicaciones Científicas De Investigación
Metabolism and Antimicrobial Activity : Sang et al. (2016) investigated the metabolism of FYL-67, a linezolid analogue with a morpholinyl ring, demonstrating its efficacy against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). They identified two metabolites and suggested a major role for amide hydrolysis in both in vivo and in vitro phase I metabolism of FYL-67, which is important for developing analytical methods and conducting pharmacodynamics and toxicodynamics studies (Sang et al., 2016).
GPR39 Agonists and Zinc Modulation : Sato et al. (2016) identified kinase inhibitors with morpholinyl components as novel GPR39 agonists. They explored how zinc can allosterically potentiate the activation of GPR39 by these small molecules, revealing an unexpected role for zinc in GPR39 activation and expanding the potential off-targets of kinase inhibitors to include G protein-coupled receptors (Sato et al., 2016).
Radiolabeled Compounds for Neurodegenerative Disorders : Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds are potential imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Anti-Influenza Virus Activity : Hebishy et al. (2020) presented a new route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Antimycobacterial Activity : Sathe et al. (2011) investigated the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, demonstrating their potential as antimicrobial agents (Sathe et al., 2011).
Selective Orexin Receptor Antagonists : Futamura et al. (2017) developed pyrazolylethylbenzamide derivatives as selective orexin receptor 1 antagonists, identifying compounds with high potency and selectivity for orexin receptor 1, which could be used for treating sleep disorders (Futamura et al., 2017).
Tumor Imaging with PET : Xu et al. (2012) synthesized and evaluated 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET), exploring their biological behavior and uptake kinetics (Xu et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit protein kinases , which play active roles in cellular signal transduction pathways . These kinases regulate many important cellular activities such as cell division, survival, and apoptosis .
Mode of Action
Similar compounds have been found to inhibit protein kinases . These inhibitors can prevent the phosphorylation processes in cells, which are crucial for signal transduction pathways .
Biochemical Pathways
Kinase inhibitors, like this compound, can affect various signal transduction pathways in human cells . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways , which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar irreversible kinase inhibitors (ikis) have been reported to show improved biochemical efficacy, good pharmacokinetic (pk) or pharmacodynamics (pd) profiles than reversible inhibitors .
Result of Action
Similar compounds have shown good in vitro anti-proliferative activities against leukemia cell lines . Some of these compounds were 8–10 times more potent than the BTK inhibitor ibrutinib .
Action Environment
The effectiveness of similar kinase inhibitors can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .
Direcciones Futuras
The future directions for research on this compound and similar compounds could involve further development into drugs for various therapeutic applications, such as acute myeloid leukemia (AML) therapeutics . Further studies could also explore the compound’s potential for inhibiting other kinases and its effects on different types of cancer cells .
Propiedades
IUPAC Name |
2-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c19-15-4-2-1-3-13(15)18(26)20-5-6-25-17-14(11-23-25)16(21-12-22-17)24-7-9-27-10-8-24/h1-4,11-12H,5-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGPWDSLMXCETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)
![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)

![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)
![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)
![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)
![1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2584505.png)
![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)
![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

